molecular formula C16H15N3O B2681576 5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200852-73-7

5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2681576
CAS No.: 2200852-73-7
M. Wt: 265.316
InChI Key: TUTMNWIPDMVKRS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a quinoline moiety attached to a dihydropyridazinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the condensation of quinoline derivatives with appropriate dihydropyridazinone precursors. One common method involves the reaction of 2-chloromethylquinoline with 5,6-dimethyl-2,3-dihydropyridazin-3-one under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    2-Quinolone: Shares the quinoline core but lacks the dihydropyridazinone moiety.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

5,6-Dimethyl-2-[(quinolin-2-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of the quinoline and dihydropyridazinone moieties, which may confer enhanced biological activities and a broader range of applications compared to its simpler analogs .

Properties

IUPAC Name

5,6-dimethyl-2-(quinolin-2-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-9-16(20)19(18-12(11)2)10-14-8-7-13-5-3-4-6-15(13)17-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTMNWIPDMVKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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